molecular formula C15H15N3O3S B052529 N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide CAS No. 111951-05-4

N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide

Cat. No. B052529
M. Wt: 317.4 g/mol
InChI Key: BUFXHCLMVIZQJO-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide, commonly known as DTCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DTCQ belongs to the class of quinoline-based compounds and has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of DTCQ involves the inhibition of various enzymes and proteins involved in cellular processes. DTCQ has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DTCQ has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

DTCQ has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and improve cognitive function in animal models of Alzheimer's disease. DTCQ has also been shown to exhibit antimicrobial activity against various pathogenic bacteria.

Advantages And Limitations For Lab Experiments

DTCQ has several advantages and limitations for lab experiments. It is a synthetic compound that can be easily synthesized with good yields and high purity. However, it has limited solubility in aqueous solutions, which can limit its use in certain experimental setups. DTCQ also has limited stability in solution, which can affect its potency over time.

Future Directions

There are several future directions for the study of DTCQ. One potential area of research is the development of novel analogs of DTCQ with improved solubility and stability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DTCQ in animal models and humans. Additionally, the potential use of DTCQ in combination therapies for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for DTCQ could improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of DTCQ involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-chloro-3-formylquinoline. The final product is obtained by the reaction of the intermediate with thiourea. The synthesis of DTCQ has been optimized to yield a high purity product with good yields.

Scientific Research Applications

DTCQ has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. DTCQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

111951-05-4

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H15N3O3S/c1-2-21-9-3-4-12-10(7-9)13(19)11(8-17-12)14(20)18-15-16-5-6-22-15/h3-4,7-8H,2,5-6H2,1H3,(H,17,19)(H,16,18,20)

InChI Key

BUFXHCLMVIZQJO-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3

Origin of Product

United States

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